
1-(2-Iodo-5-methylbenzyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodo-5-methylbenzyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine consisting of five methylene bridges and one amine bridge. This compound is characterized by the presence of an iodine atom and a methyl group attached to the benzyl moiety, which is further connected to the piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
The synthesis of 1-(2-Iodo-5-methylbenzyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2-iodo-5-methylbenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve continuous flow reactions to enhance yield and efficiency .
Chemical Reactions Analysis
1-(2-Iodo-5-methylbenzyl)piperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the benzyl group can be achieved using reducing agents such as lithium aluminum hydride. Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. .
Scientific Research Applications
1-(2-Iodo-5-methylbenzyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Iodo-5-methylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. This inhibition can lead to increased levels of neurotransmitters, thereby affecting various physiological processes .
Comparison with Similar Compounds
1-(2-Iodo-5-methylbenzyl)piperidine can be compared with other similar compounds such as:
Piperine: A naturally occurring piperidine alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Piperidine: The parent compound, which serves as a building block for various pharmaceuticals and agrochemicals.
Pyridine: A structurally related heterocyclic compound with a nitrogen atom in the ring, widely used in the synthesis of drugs and agrochemicals. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H18IN |
|---|---|
Molecular Weight |
315.19 g/mol |
IUPAC Name |
1-[(2-iodo-5-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18IN/c1-11-5-6-13(14)12(9-11)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 |
InChI Key |
SQDHQPDQAYCKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)I)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Formyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B14776072.png)


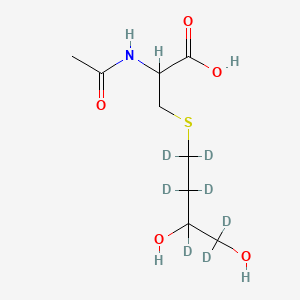
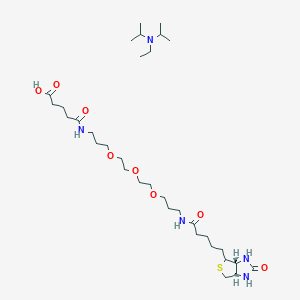
![[6-(4-Hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate](/img/structure/B14776120.png)
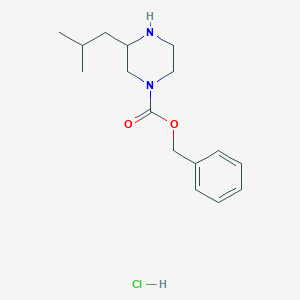
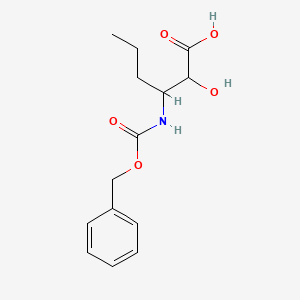
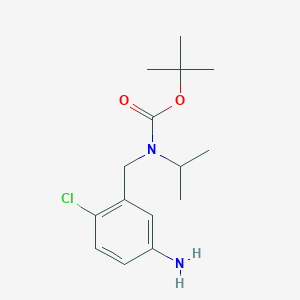
![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)


